N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-cyanophenyl)methyl](propan-2-yl)amino}acetamide
Description
The compound N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide (CAS: 1007800-45-4) is a structurally complex acetamide derivative with a molecular formula of C21H30N4O2 and a molecular weight of 370.5 g/mol . Its structure features:
- A 1-cyano-1,2-dimethylpropyl group at the acetamide nitrogen.
- A 4-cyanophenylmethyl substituent linked to a propan-2-yl amine group.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14(2)19(5,13-21)22-18(24)12-23(15(3)4)11-17-8-6-16(10-20)7-9-17/h6-9,14-15H,11-12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKWTAYJHHHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=C(C=C1)C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide, identified by its CAS number 1252281-39-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide is , with a molecular weight of 326.4 g/mol. Its structure features a cyano group and an acetamide moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1252281-39-2 |
| Molecular Formula | C₁₉H₂₆N₄O |
| Molecular Weight | 326.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in the body. Such interactions can lead to altered cellular responses and have implications in conditions like cancer and metabolic disorders .
- Antimicrobial Activity : Some derivatives of compounds with similar structures have shown promising antimicrobial properties, suggesting that N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide could exhibit similar activities against bacterial or fungal strains.
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antiplasmodial Activity : In a study assessing antimalarial properties, compounds structurally related to N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 51 to 2638 nM. This suggests potential as a therapeutic agent for malaria .
- Cytotoxicity Tests : Cytotoxic effects were evaluated using HepG2 hepatic cells, revealing that certain derivatives displayed selective toxicity profiles, indicating their potential use in targeted cancer therapies .
Comparative Analysis with Related Compounds
To better understand the efficacy and potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | IC50 (nM) against P. falciparum | Cytotoxicity (HepG2 Cells) |
|---|---|---|
| N-(1-cyano-1,2-dimethylpropyl)-... | 51 - 2638 | Selective |
| Another Related Compound | 23 - 44 | Moderate |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide | C21H30N4O2 | 370.5 | 1007800-45-4 | Dual cyano groups, propan-2-yl amino | High potential for polarity due to cyano groups |
| 2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | C22H19ClN4O2S | 438.94 | 850373-17-0 | Chloro, fluoro, methyl groups | Increased lipophilicity and steric hindrance from halogens |
| (R)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide | C13H20N2O2 | 236.3 | — | Methoxyphenyl, methyl amino | High synthetic yield (90–98%), confirmed by NMR |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C5H7N3O2 | 141.13 | 6972-77-6 | Cyano, methylamino carbonyl | Limited toxicological data; simpler structure |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | C11H11NO2 | 189.21 | — | Propynyloxy, acetamide | Crystal structure shows N–H⋯O hydrogen bonding |
Functional Group Impact on Bioactivity
- Cyano Groups: The dual cyano groups in the main compound may enhance binding to electron-deficient targets (e.g., kinases or receptors) compared to methoxy or halogenated analogs .
- Halogenated Derivatives : Chloro and fluoro substituents improve metabolic stability and membrane permeability but may reduce solubility .
- Methoxy Groups : Methoxy-containing analogs (e.g., C13H20N2O2) exhibit strong melatonin receptor affinity, suggesting that substituent electronics critically influence target engagement .
Crystallographic and Conformational Insights
- The crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide reveals a dihedral angle of 18.31° between the acetamide and aromatic ring, with N–H⋯O hydrogen bonding stabilizing the lattice . This suggests that the main compound’s conformation may similarly influence its solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
